molecular formula C19H22N2O6S B2654590 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide CAS No. 946216-59-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2654590
CAS RN: 946216-59-7
M. Wt: 406.45
InChI Key: BLHRPCNBAWSFHI-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H22N2O6S and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide and its derivatives have shown promising antibacterial and antimicrobial activities. This chemical class, particularly oxazolidinones, has a unique mechanism of bacterial protein synthesis inhibition, making them effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. Oxazolidinone analogs like U-100592 and U-100766 have demonstrated in vitro antibacterial activities without evidence of rapid resistance development, highlighting their potential in treating resistant bacterial infections (Zurenko et al., 1996).

Antifungal and Antimicrobial Synthesis

Another significant application involves the synthesis and characterization of novel imines and thiazolidinones, derived from related compounds, exhibiting notable antibacterial and antifungal activities. These derivatives are synthesized to target specific microbial pathways, offering a new avenue for the development of antimicrobial agents (Fuloria et al., 2009).

Anti-inflammatory and Analgesic Properties

The structure of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide lends itself to modifications that result in compounds with anti-inflammatory and analgesic properties. Derivatives with the 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton have shown dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as the production of interleukin-1, making them potential candidates for antiarthritic medications (Inagaki et al., 2000).

Synthesis of β3-Adrenergic Receptor Agonists

Research on N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide derivatives has led to the development of selective β3-adrenergic receptor agonists. These compounds are explored for their potential in treating obesity and non-insulin-dependent diabetes, showcasing significant hypoglycemic activity in diabetic models (Maruyama et al., 2012).

Antimalarial Drug Synthesis

The compound also serves as an intermediate in the synthesis of antimalarial drugs. Its derivatives have been utilized in chemoselective acetylation processes to produce key intermediates for natural antimalarial compounds, emphasizing the role of such chemical structures in the development of novel therapeutic agents (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-5-3-6-16(12-15)27-13-19(22)20-17-11-14(7-8-18(17)26-2)21-9-4-10-28(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHRPCNBAWSFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

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